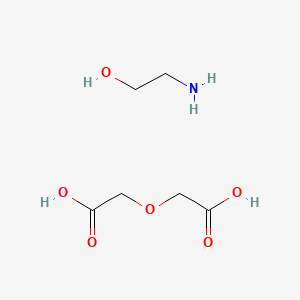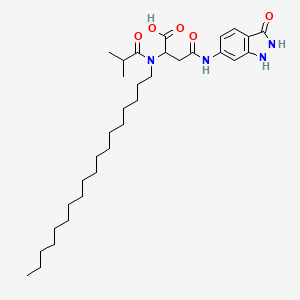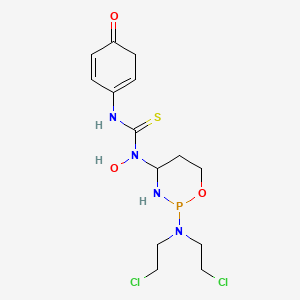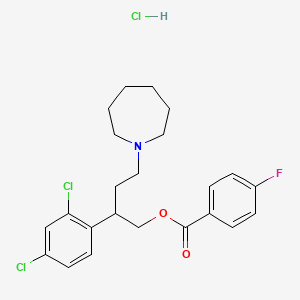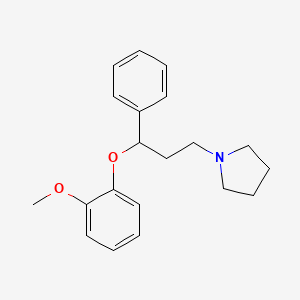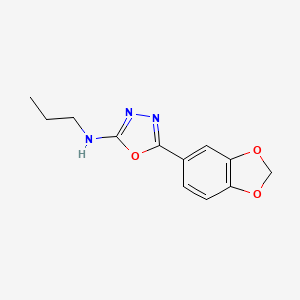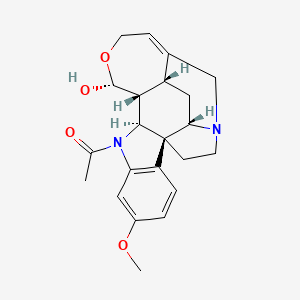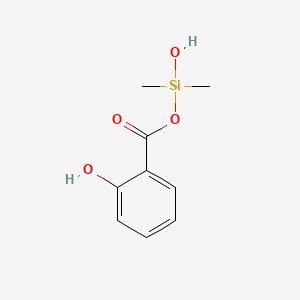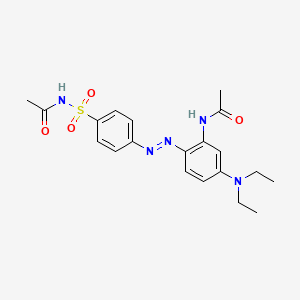![molecular formula C37H60N2O3 B12700922 3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate CAS No. 95046-24-5](/img/structure/B12700922.png)
3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes an aminophenyl group, a hydroxypropyl group, and a nonylundecanoate ester, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-aminophenylmethyl phenylamine, followed by its reaction with 2-hydroxypropyl 2-methyl-2-nonylundecanoate under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aminophenyl group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution reactions involving the ester group may produce various esters or amides.
Applications De Recherche Scientifique
3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate involves its interaction with specific molecular targets and pathways. The aminophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Aminophenyl)methyl]phenylamine: Shares the aminophenyl group but lacks the hydroxypropyl and ester groups.
2-Hydroxypropyl 2-methyl-2-nonylundecanoate: Contains the hydroxypropyl and ester groups but lacks the aminophenyl group.
Uniqueness
3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
95046-24-5 |
|---|---|
Formule moléculaire |
C37H60N2O3 |
Poids moléculaire |
580.9 g/mol |
Nom IUPAC |
[3-[4-[(4-aminophenyl)methyl]anilino]-2-hydroxypropyl] 2-methyl-2-nonylundecanoate |
InChI |
InChI=1S/C37H60N2O3/c1-4-6-8-10-12-14-16-26-37(3,27-17-15-13-11-9-7-5-2)36(41)42-30-35(40)29-39-34-24-20-32(21-25-34)28-31-18-22-33(38)23-19-31/h18-25,35,39-40H,4-17,26-30,38H2,1-3H3 |
Clé InChI |
SFZOKWXBDAXUEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)(CCCCCCCCC)C(=O)OCC(CNC1=CC=C(C=C1)CC2=CC=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


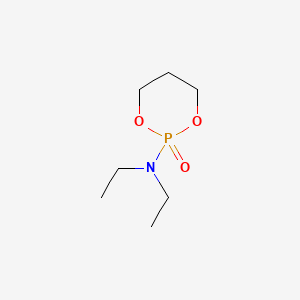
![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)

